

Spectroscopic and Mechanistic Insights into Bentranil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bentranil*

Cat. No.: B1668014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Bentranil** (2-phenyl-4H-3,1-benzoxazin-4-one), a compound with a history as a herbicide and emerging interest for its derivatives as potential therapeutic agents. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses. Furthermore, it visualizes the synthesis pathway and key mechanistic actions of **Bentranil** and its derivatives.

Spectroscopic Data of Bentranil

The following tables summarize the key spectroscopic data for **Bentranil**, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Bentranil** (600 MHz, DMSO- d_6)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.18	dd	7.7, 1.7	2H	Aromatic Protons
8.14	dd	7.8, 1.6	1H	Aromatic Proton
7.93	td	7.7, 1.6	1H	Aromatic Proton
7.70	d	7.9	1H	Aromatic Proton
7.67 – 7.64	m	-	1H	Aromatic Proton
7.63 – 7.57	m	-	3H	Aromatic Protons

Table 2: ^{13}C NMR Spectroscopic Data for **Bentrani** (151 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Assignment
158.8	C=O (Lactone)
156.4	C=N (Imine)
146.2	Aromatic C
136.8	Aromatic C
132.7	Aromatic C
130.0	Aromatic C
128.9 (2C)	Aromatic C
128.5	Aromatic C
128.0	Aromatic C
127.8 (2C)	Aromatic C
126.9	Aromatic C
116.9	Aromatic C

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Bentranil** (KBr Pellet)[1][2]

Wavenumber (cm ⁻¹)	Functional Group Assignment
3040	=C-H Aromatic Stretch
1764	C=O Lactone Stretch
1614	C=N Imine Stretch
1599, 1474	C=C Aromatic Stretch
1315	C-N Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Bentranil**

m/z	Interpretation
224.07	[M+H] ⁺ (Molecular Ion + Proton)[1]
223	Molecular Ion (M ⁺)
105	Fragment Ion

Experimental Protocols

Synthesis of Bentranil

Bentranil can be synthesized from anthranilic acid and benzoyl chloride in the presence of pyridine.[1] The amine group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. Pyridine serves as a base to neutralize the hydrochloric acid formed during the reaction and facilitates the subsequent intramolecular cyclization to form the benzoxazinone ring.[1]

Procedure:

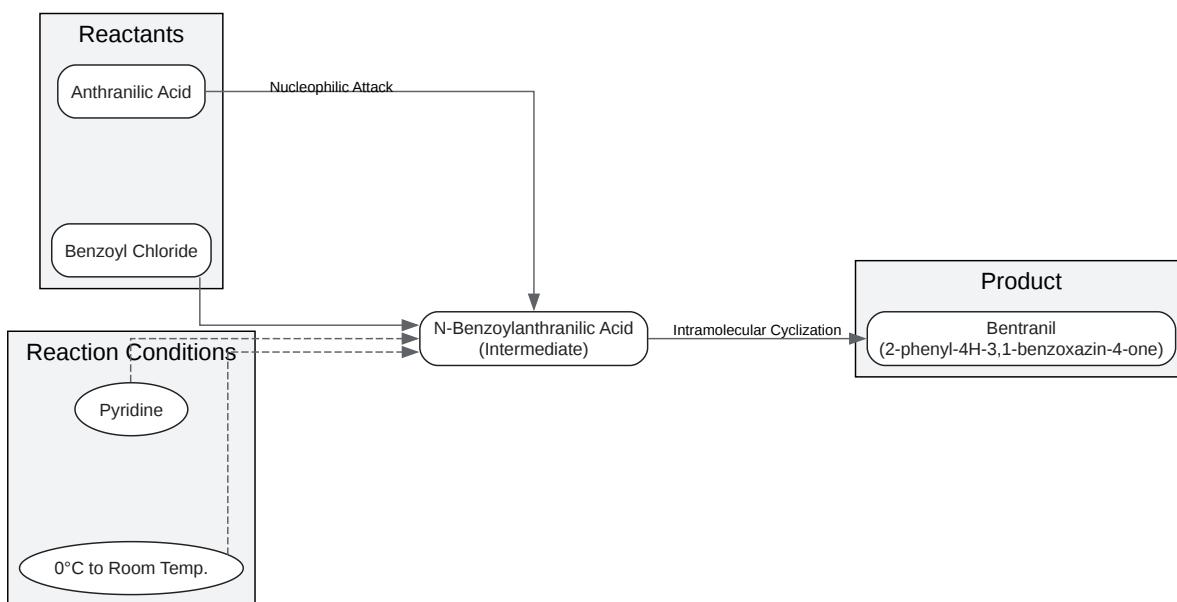
- Dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine.

- Cool the solution to 0°C with constant stirring.
- Add benzoyl chloride dropwise to the cooled solution.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Neutralize the reaction mixture by adding a saturated sodium bicarbonate solution (10%).
- The resulting solid product, 2-phenyl-4H-benzo[d][1][3]oxazin-4-one, is then collected by filtration.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were acquired on a JEOL JNM-ECS 600 spectrometer operating at 600 MHz for ^1H and 151 MHz for ^{13}C .[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (TMS) at δ 0 ppm.[1]

Infrared (IR) Spectroscopy: IR spectra were obtained using a Jasco FT-IR 5300 Perkin-Elmer spectrometer.[1] Samples were prepared as potassium bromide (KBr) pellets.

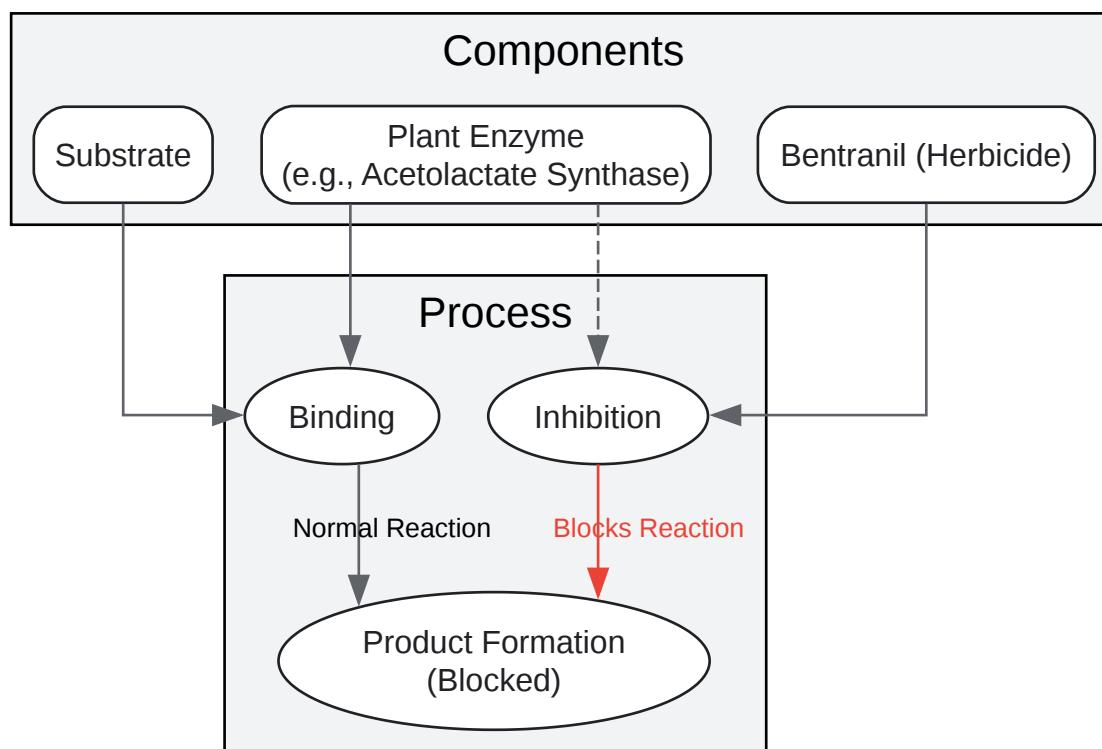

Mass Spectrometry (MS): Mass spectra were recorded on a JEOL JMS 600 spectrometer using the Electrospray Ionization (ESI) method.[1] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis of related herbicides, a typical setup would involve a gas chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane) and a mass spectrometer detector. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure separation of components. Helium is commonly used as the carrier gas, and electron ionization (EI) at 70 eV is a standard ionization method.[4]

Visualized Workflows and Pathways

Synthesis of Bentranil

The following diagram illustrates the two-step synthesis of **Bentranil** from anthranilic acid and benzoyl chloride.

Synthesis of Bentranil

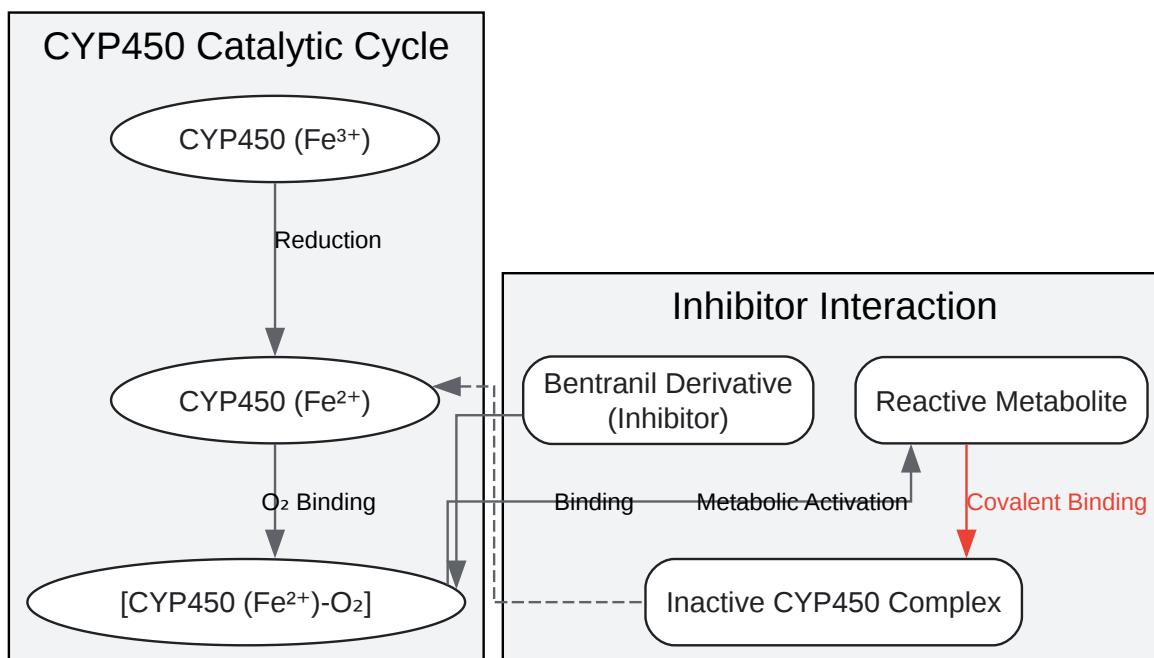

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis of **Bentranil**.

Herbicide Mode of Action: Enzyme Inhibition

Bentranil and other herbicides often act by inhibiting specific enzymes that are crucial for plant survival. This diagram represents a generalized mechanism of non-competitive enzyme inhibition.

Generalized Herbicide Mode of Action: Enzyme Inhibition


[Click to download full resolution via product page](#)

Caption: A diagram showing the general mechanism of herbicide action via enzyme inhibition.

Cytochrome P450 Inhibition

Derivatives of **Bentranil** have shown promise as inhibitors of Cytochrome P450 (CYP450) enzymes, which are involved in drug metabolism. The following diagram illustrates a mechanism-based inhibition pathway.

Mechanism-Based Inhibition of Cytochrome P450

[Click to download full resolution via product page](#)

Caption: A diagram of mechanism-based inhibition of Cytochrome P450 by a **Bentranil** derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. conquerscientific.com [conquerscientific.com]
- 4. sciencepub.net [sciencepub.net]

- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Bentranil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668014#spectroscopic-data-nmr-ir-ms-of-bentranil\]](https://www.benchchem.com/product/b1668014#spectroscopic-data-nmr-ir-ms-of-bentranil)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com